molecular formula C26H24BrN5O3S B282906 2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Cat. No. B282906
M. Wt: 566.5 g/mol
InChI Key: JHYDUWUVRJDLGG-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is not fully understood. However, it has been proposed that it may exert its anticancer effects through the inhibition of tubulin polymerization, which is essential for cell division. It has also been suggested that it may inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, it has been shown to have an inhibitory effect on bacterial growth, which may be due to its ability to disrupt the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide in lab experiments is its potential as an anticancer and antimicrobial agent. This makes it a promising compound for further research in these areas. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to study its potential as an antimicrobial agent and explore its mechanism of action against bacterial strains. Additionally, future research could focus on developing new synthetic methods for this compound and exploring its potential as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, 2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.

Synthesis Methods

The synthesis of 2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide involves the reaction of 4-bromo-N-(4-nitrophenyl)benzamide with 1,2-ethanedithiol, followed by the reaction of the resulting intermediate with 5-amino-1-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an antimicrobial agent, as it has been shown to have activity against various bacterial strains. Furthermore, it has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C26H24BrN5O3S

Molecular Weight

566.5 g/mol

IUPAC Name

2-bromo-N-[4-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C26H24BrN5O3S/c1-3-35-22-11-7-6-10-21(22)29-23(33)16-36-26-31-30-24(32(26)2)17-12-14-18(15-13-17)28-25(34)19-8-4-5-9-20(19)27/h4-15H,3,16H2,1-2H3,(H,28,34)(H,29,33)

InChI Key

JHYDUWUVRJDLGG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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